Cas no 2418691-90-2 ((9H-fluoren-9-yl)methyl N-{3-azido-2,6-dimethyl-5-(piperazin-1-yl)methylphenyl}carbamate)

(9H-fluoren-9-yl)methyl N-{3-azido-2,6-dimethyl-5-(piperazin-1-yl)methylphenyl}carbamate 化学的及び物理的性質
名前と識別子
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- EN300-26630690
- (9H-fluoren-9-yl)methyl N-{3-azido-2,6-dimethyl-5-[(piperazin-1-yl)methyl]phenyl}carbamate
- 2418691-90-2
- (9H-fluoren-9-yl)methyl N-{3-azido-2,6-dimethyl-5-(piperazin-1-yl)methylphenyl}carbamate
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- インチ: 1S/C28H30N6O2/c1-18-20(16-34-13-11-30-12-14-34)15-26(32-33-29)19(2)27(18)31-28(35)36-17-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-10,15,25,30H,11-14,16-17H2,1-2H3,(H,31,35)
- InChIKey: BISGMMQTWQRGGB-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1=C(C)C(=CC(=C1C)CN1CCNCC1)N=[N+]=[N-])=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 482.24302422g/mol
- どういたいしつりょう: 482.24302422g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 36
- 回転可能化学結合数: 7
- 複雑さ: 775
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68Ų
- 疎水性パラメータ計算基準値(XlogP): 5.5
(9H-fluoren-9-yl)methyl N-{3-azido-2,6-dimethyl-5-(piperazin-1-yl)methylphenyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26630690-1g |
(9H-fluoren-9-yl)methyl N-{3-azido-2,6-dimethyl-5-[(piperazin-1-yl)methyl]phenyl}carbamate |
2418691-90-2 | 1g |
$0.0 | 2023-09-12 | ||
Enamine | EN300-26630690-1.0g |
(9H-fluoren-9-yl)methyl N-{3-azido-2,6-dimethyl-5-[(piperazin-1-yl)methyl]phenyl}carbamate |
2418691-90-2 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
(9H-fluoren-9-yl)methyl N-{3-azido-2,6-dimethyl-5-(piperazin-1-yl)methylphenyl}carbamate 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
(9H-fluoren-9-yl)methyl N-{3-azido-2,6-dimethyl-5-(piperazin-1-yl)methylphenyl}carbamateに関する追加情報
The Compound CAS No. 2418691-90-2: (9H-fluoren-9-yl)methyl N-{3-azido-2,6-dimethyl-5-(piperazin-1-yl)methylphenyl}carbamate
The compound with CAS No. 2418691-90-2, named (9H-fluoren-9-yl)methyl N-{3-azido-2,6-dimethyl-5-(piperazin-1-yl)methylphenyl}carbamate, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a fluorenylmethyl group, a carbamate functional group, and a piperazine moiety. The presence of these functional groups makes it a versatile molecule with applications in drug delivery systems, chemical synthesis, and advanced materials science.
Recent studies have highlighted the importance of fluorenylmethyl carbamates in the development of bioactive molecules. The fluorenyl group is known for its photostability and ability to act as a fluorescent marker, making it an ideal component for tracking molecules in biological systems. The carbamate group adds to the molecule's versatility by providing opportunities for further functionalization and bioconjugation. This combination of properties has led to increased interest in this compound as a potential building block for novel therapeutic agents.
The piperazine moiety in the structure introduces additional complexity and functionality. Piperazine is a well-known heterocyclic compound with applications in pharmaceuticals due to its ability to form hydrogen bonds and interact with biological targets. In this compound, the piperazine group is attached to a methylphenyl ring, which further enhances the molecule's stability and bioavailability. Recent research has focused on optimizing the synthesis of such complex molecules to improve their scalability and cost-effectiveness.
The synthesis of (9H-fluoren-9-yl)methyl N-{3-azido-2,6-dimethyl-5-(piperazin-1-yl)methylphenyl}carbamate involves multiple steps, including nucleophilic substitution, coupling reactions, and protection/deprotection strategies. The use of advanced catalytic systems and green chemistry principles has been explored to minimize waste and enhance reaction efficiency. These advancements have made it possible to synthesize this compound on a larger scale while maintaining high purity levels.
In terms of applications, this compound has shown promise in the field of drug delivery. Its unique structure allows for the incorporation of targeting ligands or imaging agents, making it an attractive candidate for targeted therapy. Additionally, the presence of an azide group enables click chemistry reactions, which are widely used in the rapid assembly of complex molecules. Recent studies have demonstrated the potential of this compound as a precursor for generating biocompatible polymers and nanoparticles.
From an analytical perspective, the characterization of this compound has been carried out using state-of-the-art techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods have provided detailed insights into its molecular structure and conformational properties. The data obtained from these studies have been instrumental in validating the compound's proposed applications and guiding further research efforts.
Looking ahead, the development of novel derivatives based on this compound holds great potential for expanding its utility in various industries. Researchers are actively exploring modifications to the fluorenyl group and the piperazine moiety to tailor the molecule's properties for specific applications. For instance, introducing additional functional groups could enhance its solubility or improve its interaction with biological targets.
In conclusion, (9H-fluoren-9-yl)methyl N-{3-azido-2,6-dimethyl-5-(piperazin
2418691-90-2 ((9H-fluoren-9-yl)methyl N-{3-azido-2,6-dimethyl-5-(piperazin-1-yl)methylphenyl}carbamate) 関連製品
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